molecular formula C18H18F2N2O3 B2772109 N-(3-fluoro-4-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide CAS No. 1797027-21-4

N-(3-fluoro-4-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide

Cat. No.: B2772109
CAS No.: 1797027-21-4
M. Wt: 348.35
InChI Key: LYISGFONIPLLPB-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide is a complex organic compound characterized by the presence of fluorine, methyl, and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 3-fluoro-4-methylphenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(3-fluorophenyl)-2-methoxyethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 3-Fluorophenyl isocyanate
  • 4-Methoxy-3-fluorophenylboronic acid

Uniqueness

N-(3-fluoro-4-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its interactions with molecular targets.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3/c1-11-6-7-14(9-15(11)20)22-18(24)17(23)21-10-16(25-2)12-4-3-5-13(19)8-12/h3-9,16H,10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYISGFONIPLLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)F)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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